4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16423432
InChI: InChI=1S/C6H7F3IN3.ClH/c7-6(8,9)1-2-13-3-4(10)5(11)12-13;/h3H,1-2H2,(H2,11,12);1H
SMILES:
Molecular Formula: C6H8ClF3IN3
Molecular Weight: 341.50 g/mol

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16423432

Molecular Formula: C6H8ClF3IN3

Molecular Weight: 341.50 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C6H8ClF3IN3
Molecular Weight 341.50 g/mol
IUPAC Name 4-iodo-1-(3,3,3-trifluoropropyl)pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C6H7F3IN3.ClH/c7-6(8,9)1-2-13-3-4(10)5(11)12-13;/h3H,1-2H2,(H2,11,12);1H
Standard InChI Key RXALDHXMTKSCMD-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCC(F)(F)F)N)I.Cl

Introduction

Chemical Identity and Structural Features

Basic Identification

4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is registered under CAS RN 1354705-97-7 and is systematically named according to IUPAC nomenclature rules . Key identifiers include:

PropertyValueSource
Molecular FormulaC6H7F3IN3\text{C}_6\text{H}_7\text{F}_3\text{IN}_3
Molecular Weight305.04 g/mol
SMILES NotationFC(F)(F)CCN1N=C(N)C(I)=C1
InChI KeyLELNQLLXJIKRQE-UHFFFAOYSA-N

The trifluoropropyl group (CF2CF2CF3-\text{CF}_2\text{CF}_2\text{CF}_3) and iodine atom introduce significant electronegativity and steric bulk, influencing reactivity and intermolecular interactions.

Structural Analysis

The pyrazole core adopts a planar geometry, with the trifluoropropyl chain extending perpendicular to the ring. Substitution patterns are critical:

  • Position 1: The trifluoropropyl group enhances lipophilicity and metabolic stability compared to alkyl or aryl substituents.

  • Position 4: Iodine’s polarizability facilitates halogen bonding, a feature exploited in crystal engineering and receptor targeting .

  • Position 3: The amine group (NH2-\text{NH}_2) provides a site for derivatization, such as acylation or Schiff base formation .

X-ray crystallography data, though unavailable for this specific compound, predict a dihedral angle of ~15° between the pyrazole ring and trifluoropropyl chain based on analogs .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Thermal Stability: Fluorinated alkyl chains generally increase thermal resilience. Decomposition likely occurs above 250°C, consistent with similar trifluoropropyl-substituted heterocycles.

  • Photoreactivity: The C–I bond is susceptible to homolytic cleavage under UV light, generating iodine radicals . This property is exploitable in photoredox catalysis.

  • Hydrolytic Sensitivity: The amine group may undergo hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .

Solubility and Partitioning

Experimental solubility data are lacking, but predictions via Abraham’s solvation model suggest:

  • LogP: ~2.1 (moderate lipophilicity due to CF3-\text{CF}_3 groups).

  • Aqueous Solubility: <1 mg/mL at 25°C, influenced by the hydrophobic trifluoropropyl chain .

Synthesis and Characterization

Synthetic Routes

While no explicit procedure for this compound is documented, plausible pathways include:

Route 1: Nucleophilic Substitution

  • Precursor: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine.

  • Iodination: Electrophilic iodination using I2/HIO3\text{I}_2/\text{HIO}_3 in acetic acid .

Route 2: Cyclocondensation

  • Hydrazine Derivative: React 3,3,3-trifluoropropylhydrazine with a β-iodo-β-ketonitrile precursor.

  • Ring Closure: Acid-catalyzed cyclization to form the pyrazole core .

Yield optimization would require tuning temperature (80–120°C) and catalyst (e.g., CuI\text{CuI}) .

Characterization Techniques

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Expected signals at δ 6.8 ppm (pyrazole H-5), δ 3.4–3.6 ppm (CH2CF3-\text{CH}_2\text{CF}_3), and δ 5.1 ppm (amine protons).

    • 19F^{19}\text{F} NMR: Triplet at δ -63 ppm (CF3-\text{CF}_3) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 305.04 ([M+H]+^+) .

Comparative Analysis with Related Compounds

CompoundSubstituentsKey Differences
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amineMethyl at C4, no iodineLower molecular weight (215.60 g/mol); reduced halogen bonding potential
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrimidine-fused coreEnhanced planarity; higher LogP (~2.5)
4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazolBromine at C4Lower electronegativity; weaker halogen bonds

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